molecular formula C18H14ClN3O B4417385 3-(4-chlorobenzyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one

3-(4-chlorobenzyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one

Cat. No.: B4417385
M. Wt: 323.8 g/mol
InChI Key: NNNYIJUISKTQGD-UHFFFAOYSA-N
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Description

3-(4-Chlorobenzyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one is a heterocyclic compound featuring a fused pyrimido-benzimidazole core substituted with a methyl group at position 2 and a 4-chlorobenzyl moiety at position 2. This structure combines a rigid bicyclic framework with hydrophobic and electron-withdrawing substituents, which influence its physicochemical properties and biological interactions. The compound is synthesized via condensation and alkylation reactions, as seen in related pyrimido[1,2-a]benzimidazole derivatives . Its structural complexity and substituent arrangement make it a candidate for pharmacological studies, particularly in receptor modulation (e.g., TAAR1 agonism) and antibacterial applications .

Properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-2-methyl-1H-pyrimido[1,2-a]benzimidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O/c1-11-14(10-12-6-8-13(19)9-7-12)17(23)22-16-5-3-2-4-15(16)21-18(22)20-11/h2-9H,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNNYIJUISKTQGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C3=CC=CC=C3N=C2N1)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorobenzyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-methylbenzimidazole and 4-chlorobenzyl chloride.

    Formation of Intermediate: The 2-methylbenzimidazole is reacted with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) to form the intermediate 3-(4-chlorobenzyl)-2-methylbenzimidazole.

    Cyclization: The intermediate is then subjected to cyclization with a pyrimidine derivative under acidic or basic conditions to yield the final product, this compound.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This involves:

    Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to maximize yield.

    Purification: Using techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorobenzyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding benzimidazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

3-(4-chlorobenzyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

Key analogues of this compound share the pyrimido[1,2-a]benzimidazol-4(1H)-one core but differ in substituents, leading to variations in molecular weight, lipophilicity, and solubility.

Compound Name Molecular Formula Molecular Weight Substituents logP Key Features Biological Activity Reference
3-(4-Chlorobenzyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one C₁₉H₁₅ClN₃O 336.80 2-methyl, 3-(4-chlorobenzyl) ~3.8* High lipophilicity, rigid core Potential TAAR1 agonist
2-{[(4-Chlorophenyl)sulfanyl]methyl}-pyrimido[1,2-a]benzimidazol-4(1H)-one C₁₇H₁₂ClN₃OS 341.82 2-(sulfanylmethyl), 4-chlorophenyl 3.968 Sulfur-containing substituent Not reported
2-Methylpyrimido[1,2-a]benzimidazol-4(1H)-one C₁₁H₉N₃O 199.21 2-methyl ~2.1† Base structure, lower molecular weight Reference compound
1-(4-Chlorobenzyl)-3-(1,3-dithiolan-2-yl)-pyrido[1,2-a]pyrimidin-1-ium-2-olate C₁₉H₁₅ClN₂O₂S₂ 426.91 Chlorobenzyl, dithiolane N/A Mesoionic, sulfur-rich Antimicrobial potential

*Estimated based on substituent contributions.
†Calculated using software predictions.

Key Observations:

  • The 4-chlorobenzyl group in the target compound increases molecular weight and logP compared to the base structure (2-methyl derivative, MW 199.21), enhancing lipophilicity for membrane permeability .
  • Replacement of the benzyl group with a sulfanylmethyl moiety () introduces sulfur, marginally increasing logP (3.968 vs. ~3.8) and polar surface area (38.33 Ų), which may affect solubility and target binding .

Pharmacological Comparisons

TAAR1 Agonist Activity

Pyrimido[1,2-a]benzimidazol-4(10H)-ones with piperazinyl substituents (e.g., compounds 1a–5a in ) demonstrate potent TAAR1 agonism in BRET assays.

Antibacterial Potential

A 2-methyl-3-[...] analogue () showed antibacterial efficacy in QSAR studies, suggesting that the pyrimido-benzimidazole core is critical. The 4-chlorobenzyl substituent in the target compound could improve activity by enhancing cell penetration or target binding .

CNS Activity

Diazepino[1,2-a]benzodiazepines with 4-chlorobenzyl groups () were tested in the Elevated Plus Maze, indicating CNS modulation. While the target compound’s core differs, its substituent may confer similar neuroactivity .

Biological Activity

Overview

3-(4-chlorobenzyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one is a heterocyclic compound that belongs to the class of benzimidazole derivatives. This compound exhibits significant biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structure, which includes a pyrimidine and benzimidazole fused ring system with a chlorobenzyl substituent, contributes to its diverse pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C17H14ClN3O\text{C}_{17}\text{H}_{14}\text{ClN}_3\text{O}
  • Molecular Weight : 305.76 g/mol
  • CAS Number : 606136-20-3

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It may function as an enzyme inhibitor, disrupting critical biochemical pathways such as DNA synthesis and cellular signaling. The presence of the chlorobenzyl group enhances its lipophilicity, facilitating membrane penetration and interaction with intracellular targets.

Antimicrobial Activity

Research indicates that this compound exhibits potent antimicrobial properties against a range of bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

The mechanism of action involves interference with bacterial growth processes, potentially through inhibition of essential enzymes or disruption of cell wall synthesis.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising results as an anticancer agent. Studies demonstrate its effectiveness against various cancer cell lines, including:

  • MDA-MB-231 (breast cancer)
  • HeLa (cervical cancer)

The anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest mechanisms. The compound's ability to disrupt microtubule organization further supports its potential as a therapeutic agent in cancer treatment.

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/Cell LinesMechanism of ActionReference
AntimicrobialStaphylococcus aureusInhibition of cell wall synthesis
Escherichia coliDisruption of metabolic pathways
AnticancerMDA-MB-231Induction of apoptosis
HeLaDisruption of microtubule organization

Synthesis Methods

The synthesis of this compound typically involves cyclocondensation reactions. A common approach includes:

  • Preparation of the benzimidazole core : This is achieved through the reaction of 2-aminobenzimidazole with an appropriate α,β-unsaturated carbonyl compound.
  • Formation of the pyrimidine ring : This step involves cyclization in the presence of a catalyst.
  • Introduction of substituents : The chlorobenzyl group is introduced via nucleophilic substitution reactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-chlorobenzyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one
Reactant of Route 2
3-(4-chlorobenzyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one

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